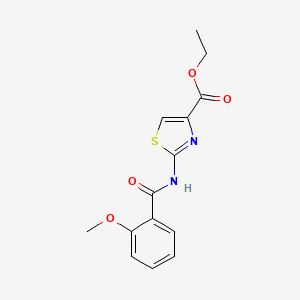

Ethyl 2-(2-methoxybenzamido)thiazole-4-carboxylate

Description

Ethyl 2-(2-methoxybenzamido)thiazole-4-carboxylate is a thiazole-based derivative featuring a 2-methoxybenzamido substituent at the 2-position of the thiazole ring and an ethyl ester group at the 4-position. The 2-methoxybenzamido group likely influences electronic properties and binding interactions, as seen in related compounds with substituted benzamido or arylidene moieties .

Properties

IUPAC Name |

ethyl 2-[(2-methoxybenzoyl)amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-3-20-13(18)10-8-21-14(15-10)16-12(17)9-6-4-5-7-11(9)19-2/h4-8H,3H2,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBBINGATUFNKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-methoxybenzamido)thiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with 2-methoxybenzoyl chloride to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methoxybenzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups attached to the thiazole ring.

Substitution: The methoxy group and the amido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Ethyl 2-(2-methoxybenzamido)thiazole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of ethyl 2-(2-methoxybenzamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Thiazole Carboxylate Derivatives

Electronic and Computational Insights

- HOMO-LUMO Gaps : The nitro-substituted derivative in exhibits a small HOMO-LUMO gap (3.12 eV) due to extended conjugation, whereas the Boc-protected analog () likely has a larger gap due to reduced planarity. The methoxy group in the target compound may lower the gap slightly via electron-donating effects.

- Molecular Docking: Analogous compounds, such as ethyl 2-aminothiazole-4-carboxylate derivatives, show strong binding to β-catenin in anticancer studies , while hydrazinyl derivatives (e.g., compound 2g in ) exhibit antioxidant activity via hydrogen bonding and π-π interactions.

Key Research Findings and Trends

- Substituent Effects : Electron-donating groups (e.g., methoxy) enhance antioxidant and enzyme-inhibitory activities, while electron-withdrawing groups (e.g., nitro) improve conjugation and electronic properties .

- Synthetic Flexibility : Ethyl bromopyruvate is a versatile reagent for thiazole ring formation, enabling diverse functionalization at the 2-position .

- Therapeutic Potential: Thiazole carboxylates with benzamido or hydrazinyl groups show promise in cancer (via β-catenin inhibition ) and infectious diseases (via antimicrobial activity ).

Biological Activity

Ethyl 2-(2-methoxybenzamido)thiazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₈N₂O₅S

- Molecular Weight : Approximately 366.39 g/mol

- Key Features : The compound features a thiazole ring and a benzamide moiety with a methoxy substitution, which contributes to its chemical reactivity and biological properties.

The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase , which plays a crucial role in peptidoglycan biosynthesis. The compound inhibits this enzyme through specific protein-ligand interactions , thereby disrupting bacterial cell wall synthesis. This mechanism underlies its antibacterial and antifungal activities.

Antibacterial Activity

This compound has demonstrated moderate to significant antibacterial activity against various strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Bacillus subtilis | 8 |

These results suggest that the compound may serve as a potential lead for developing new antibiotics, especially against resistant strains.

Antifungal Activity

The compound also exhibits antifungal properties, with notable activity against common fungal pathogens:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 64 |

| Aspergillus niger | 32 |

These findings highlight the dual potential of this compound as both an antibacterial and antifungal agent.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, which are essential for therapeutic efficacy. Its stability in biological systems indicates a promising profile for further development.

Case Studies and Research Findings

- In Vivo Studies : In animal models, this compound showed significant reductions in bacterial load, supporting its potential use in treating infections.

- Cell Cycle Analysis : Flow cytometry analysis indicated that the compound could induce apoptosis in cancer cell lines, suggesting potential anticancer properties. It was observed to block cells at the G2/M phase, leading to increased cell death rates.

- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the methoxy group can enhance or diminish biological activity, emphasizing the importance of structural optimization in drug design.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(2-methoxybenzamido)thiazole-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling 2-methoxybenzoyl chloride with ethyl 2-aminothiazole-4-carboxylate under basic conditions. Key optimizations include:

- Solvent : Anhydrous dichloromethane or tetrahydrofuran to minimize hydrolysis .

- Temperature : Maintain 0–5°C during acylation to suppress side reactions .

- Base : Triethylamine (2.5 equiv) to neutralize HCl and drive the reaction .

Post-synthesis, purify via silica gel chromatography (ethyl acetate/hexane gradient) and confirm purity using HPLC (>95% purity threshold). Monitor intermediates via TLC (Rf = 0.3–0.5 in 30% ethyl acetate/hexane) .

Q. How is this compound characterized structurally, and what analytical techniques are essential for confirming its purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., amide NH at δ 10.5–11.0 ppm, methoxy at δ 3.8–4.0 ppm). ¹³C NMR confirms ester carbonyl (δ 165–170 ppm) and thiazole carbons .

- Mass Spectrometry : ESI-MS provides molecular ion [M+H]⁺ and fragmentation patterns for structural validation .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% for biological assays) .

- X-Ray Crystallography : Use SHELXL for refinement; low-temperature (100 K) data collection minimizes thermal motion artifacts .

Q. What biological activities have been reported for this compound, and what methodologies are used to assess these activities?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) determines MIC values against E. coli and S. aureus. Compare with ciprofloxacin as a positive control .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) quantify cytotoxicity (IC₅₀). Use doxorubicin as a reference .

- Enzyme Inhibition : Fluorometric assays (e.g., Topoisomerase II inhibition) measure activity via DNA relaxation kinetics .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the benzamido group influence the compound's reactivity and biological interactions?

- Methodological Answer :

- Steric Effects : Ortho-methoxy groups hinder binding to flat enzyme active sites (e.g., topoisomerase II). Compare with para-substituted analogs via molecular docking (AutoDock Vina) .

- Electronic Effects : Electron-donating methoxy groups increase amide electron density, enhancing hydrogen bonding. Use Hammett σ constants to correlate substituent effects with bioactivity .

- SAR Studies : Synthesize analogs (e.g., chloro, nitro derivatives) and test in parallel assays. Analyze trends via QSAR models (MOE or Schrödinger) .

Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX software aid in resolving these?

- Methodological Answer :

- Crystallization Challenges : Flexible ester/amide groups cause disorder. Use slow vapor diffusion (ether/pentane) at 4°C to improve crystal quality .

- Data Refinement : SHELXL handles disorder via PART instructions and anisotropic displacement parameters. High-resolution data (≤1.0 Å) improves model accuracy .

- Phase Problem : SHELXD solves via dual-space recycling for novel structures. Validate with Rint < 5% and Fo/Fc maps .

Q. How can contradictory data in biological activity studies of thiazole derivatives be methodologically addressed?

- Methodological Answer :

- Standardize Assays : Adopt CLSI guidelines for antimicrobial testing and use identical cell lines/passage numbers (e.g., ATCC-certified HeLa) .

- Dose-Response Curves : Test wide concentration ranges (0.1–100 µM) to capture full activity profiles. Use nonlinear regression (GraphPad Prism) for IC₅₀ calculations .

- Meta-Analysis : Pool data from multiple studies (e.g., ChEMBL, PubChem) and apply statistical models (ANOVA) to identify outliers. Validate via molecular dynamics simulations (GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.